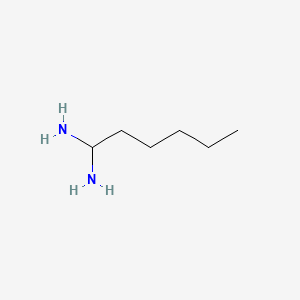

Hexanediamine

Description

1,6-Hexanediamine (HDA), also known as hexamethylenediamine, is a linear aliphatic diamine with the chemical formula C₆H₁₆N₂. It is a critical monomer in synthesizing polyamides (e.g., nylon-6,6) and polyurethanes due to its bifunctional amine groups, which enable cross-linking and polymerization reactions . HDA is industrially significant, with annual production capacities exceeding 180,000 tons, as highlighted by recent industrial expansions . Its symmetrical structure (NH₂-(CH₂)₆-NH₂) contributes to high mechanical strength and ordered hydrogen bonding in polymers, making it ideal for biomedical materials and high-performance composites .

Properties

CAS No. |

30140-39-7 |

|---|---|

Molecular Formula |

C6H16N2 |

Molecular Weight |

116.20 g/mol |

IUPAC Name |

hexane-1,1-diamine |

InChI |

InChI=1S/C6H16N2/c1-2-3-4-5-6(7)8/h6H,2-5,7-8H2,1H3 |

InChI Key |

SYECJBOWSGTPLU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(N)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Properties of HDA and Comparable Diamines

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | Solubility (Water) |

|---|---|---|---|---|---|

| 1,6-Hexanediamine | C₆H₁₆N₂ | 116.21 | 39–42 | 204–205 | Highly soluble |

| 1,5-Pentanediamine (Cadaverine) | C₅H₁₄N₂ | 102.18 | 9–10 | 178–179 | Soluble |

| 1,4-Butanediamine | C₄H₁₂N₂ | 88.15 | 27–29 | 158–160 | Soluble |

| 1,3-Propanediamine | C₃H₁₀N₂ | 74.13 | -37 | 135–136 | Miscible |

Key Observations :

- Chain Length : HDA’s longer alkyl chain (C6) enhances polymer crystallinity and thermal stability compared to shorter-chain diamines like 1,5-pentanediamine (C5) or 1,4-butanediamine (C4) .

- Symmetry : HDA’s symmetrical structure promotes ordered hydrogen bonding in polyamides, leading to higher tensile strength than asymmetric diamines such as L-lysine-based diisocyanates .

Key Findings :

- Adhesives : HDA-modified adhesives exhibit superior wet strength (e.g., 1.2 MPa in plywood) compared to propanamine-based formulations, which fail under moisture .

- Catalysis: HDA outperforms tetrapropylammonium bromide (TPABr) as a structure-directing agent in ZSM-5 zeolite synthesis, achieving 44% methanol conversion after 24 hours .

- Biomedical Use : HDA-derived polyurethanes show higher elasticity (Young’s modulus ~1.5 GPa) than lysine-based alternatives due to symmetrical hard segments .

Environmental and Toxicity Profiles

- Toxicity : HDA is moderately toxic (LD₅₀ = 750 mg/kg in rats), requiring careful handling, whereas cadaverine is less toxic but emits foul odors .

- Biodegradability: HDA-based polyurethanes degrade into non-toxic byproducts, unlike traditional isocyanates .

Performance in Polymer Blends

Table 3: Copolymer Properties with HDA

Insights :

- Introducing HDA into PA5T (poly(pentamethylene terephthalamide)) improves melt-processability without compromising heat resistance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.